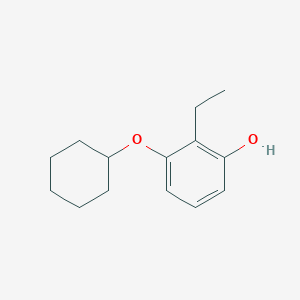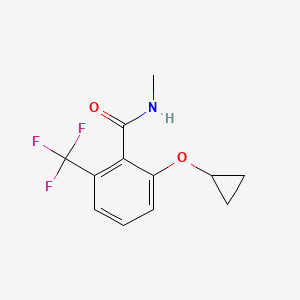
2-Acetyl-6-iodoisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-iodoisonicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an acetyl group at the second position and an iodine atom at the sixth position of the pyridine ring, along with an aldehyde functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-iodoisonicotinaldehyde typically involves the iodination of 2-acetylisonicotinaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the sixth position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, it can react with amines to form corresponding amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 2-Acetyl-6-carboxyisonicotinaldehyde.
Reduction: 2-Acetyl-6-iodoisonicotinalcohol.
Substitution: 2-Acetyl-6-aminoisonicotinaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-iodoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the target protein and the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Acetylisonicotinaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoisonicotinaldehyde: Lacks the acetyl group, which affects its reactivity and potential biological activity.
2-Acetyl-6-bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 2-Acetyl-6-iodoisonicotinaldehyde is unique due to the combination of the acetyl group, iodine atom, and aldehyde functional group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1393551-86-4 |
|---|---|
Molekularformel |
C8H6INO2 |
Molekulargewicht |
275.04 g/mol |
IUPAC-Name |
2-acetyl-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6INO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3 |
InChI-Schlüssel |
BTXLPUNXRGMZFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



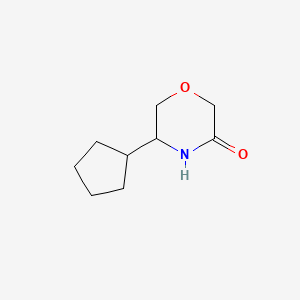



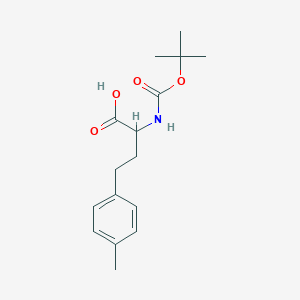

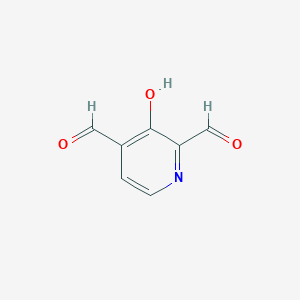
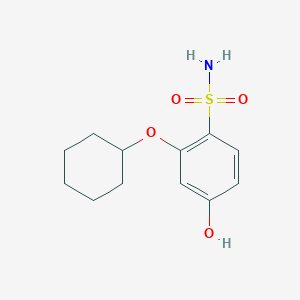
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)


